N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-5-9-19-11-15(17-16(12)19)13-7-4-8-14(10-13)22(20,21)18(2)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEWPVAQYOBXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core . This is followed by sulfonation using sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
- N,N-Diethyl Analogs : For example, N,N-Diethyl-3-(6-methyl-2-(morpholine-4-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (19) () replaces dimethyl with diethyl groups, increasing steric bulk and lipophilicity (m.p. 180–182°C vs. target’s unlisted m.p.). This substitution may alter metabolic stability .
- N-Methyl/N-Phenyl Derivatives : N-Phenyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)methanesulfonamide (3ac) () uses a phenyl group instead of methyl, introducing aromatic π-stacking interactions but reducing solubility (m.p. 223–224°C) .
Modifications to the Imidazopyridine Moiety
- 8-Methyl vs. 6-Methyl Substitution : The target’s 8-methyl group distinguishes it from analogs like N,N-Diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (28) (), where a 6-methyl and pyrrolidine carbonyl group enhance hydrogen-bonding capacity but reduce steric simplicity .
- Phenyl vs. Heteroaryl Substituents : 5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide () retains the 8-methylimidazopyridine but introduces a fluorine and methoxy group on the benzene ring, likely improving solubility and target selectivity .
Substituents on the Benzene Ring
- Methoxy vs. Methyl Groups : 2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide () replaces methyl with methoxy groups, increasing polarity and aqueous solubility (as evidenced by its ChemSpider ID 4096526 and molecular weight 423.487) .
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Higher melting points correlate with increased crystallinity and reduced solubility. For example:
- The target’s dimethyl substitution likely lowers its melting point compared to methoxy analogs, enhancing solubility.
Aqueous Solubility
- Morpholine/Pyrrolidine Derivatives : Compounds like 19 () and 28 () incorporate morpholine or pyrrolidine carbonyl groups, which improve solubility via hydrogen-bonding interactions .
- Fluorine/Methoxy Substitutions : ’s compound uses fluorine and methoxy groups to balance lipophilicity and solubility, a strategy applicable to optimizing the target compound .
Biological Activity
N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazo[1,2-a]pyridine core : Known for its diverse biological activities.
- Sulfonamide group : Associated with various pharmacological effects, particularly in antimicrobial activity.
This compound exhibits its biological effects through several mechanisms:
- DNA Intercalation : The imidazo[1,2-a]pyridine moiety can intercalate into DNA, disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell survival and proliferation pathways, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains by inhibiting cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. Studies have shown it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.
Antimicrobial Effects
The compound's sulfonamide component suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Activity
A study conducted on the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated an IC50 value of approximately 15 µM against breast cancer cells, highlighting its potential as a chemotherapeutic agent.
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, based on similar compounds:
- Absorption : Likely to be well absorbed due to its lipophilic nature.
- Distribution : Expected to distribute widely in tissues due to its small molecular size.
- Metabolism : May undergo hepatic metabolism with potential formation of active metabolites.
- Excretion : Predominantly eliminated via renal pathways.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Imidazo[1,2-a]pyridine core formation : Condensation of 3-bromopyridine-2-amine with α-bromoketones under zinc dust/ammonium chloride catalysis .
- Sulfonamide coupling : Reacting the imidazo[1,2-a]pyridine intermediate with benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Optimization : Control reaction temperature (60–80°C for condensation), solvent choice (DMF or THF for coupling), and stoichiometry (1:1.2 molar ratio for sulfonamide formation). Monitor purity via TLC and LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use a combination of:
- ¹H/¹³C-NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm for dimethyl groups) .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and imidazo[1,2-a]pyridine C-N vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography (if crystalline) : Refinement via SHELXL for bond-length validation and spatial conformation analysis .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Descriptor selection : Calculate electronic (HOMO/LUMO energies), steric (molar refractivity), and hydrophobic (logP) parameters using software like Gaussian or MOE .
- Model validation : Employ partial least squares (PLS) regression with cross-validation (R² > 0.7, Q² > 0.5). For example, increased logP correlates with improved membrane permeability in imidazo[1,2-a]pyridine derivatives .
- Contradiction resolution : If bioactivity data conflicts with predictions, re-evaluate descriptors (e.g., dipole moments) or consider alternative binding modes via molecular docking .
Q. What experimental strategies resolve contradictions in enzyme inhibition data for this compound?
- Methodology :
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH 7.4, 37°C) .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions (e.g., ATP-binding site interference) .
- Structural analogs : Synthesize derivatives (e.g., halogen-substituted variants) to isolate structural determinants of activity. For instance, 8-methyl substitution enhances COX-2 selectivity .
Q. How does the compound’s three-dimensional conformation influence its interaction with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding to targets (e.g., Btk kinase) over 100 ns trajectories. Analyze RMSD (<2 Å stability) and hydrogen-bond persistence .
- Crystallographic data : Compare with structurally resolved complexes (e.g., PDB entries for sulfonamide-enzyme pairs). The sulfonamide group often acts as a hydrogen-bond acceptor with catalytic lysine residues .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Challenges : Low yields (<40%) in imidazo[1,2-a]pyridine core formation due to side reactions (e.g., dimerization) .
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield (65–70%) .
- Flow chemistry : Enhances reproducibility in sulfonamide coupling by maintaining precise temperature/pH control .
Q. How can computational tools predict metabolic stability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
